molecular formula C8H8BN3O2 B11763722 [6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid

[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid

Cat. No.: B11763722
M. Wt: 188.98 g/mol
InChI Key: PDYAJDWXLGCUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring, connected through a boronic acid group.

Preparation Methods

The synthesis of [6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid can be achieved through several methods:

Chemical Reactions Analysis

[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, and dialkoxyhydroborane. Major products formed from these reactions include boronic esters, borates, and various substituted derivatives .

Mechanism of Action

The mechanism of action of [6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can inhibit certain enzymes or proteins, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with active site residues of target proteins, modulating their activity .

Comparison with Similar Compounds

[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(6-pyrazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6,13-14H

InChI Key

PDYAJDWXLGCUNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2C=CC=N2)(O)O

Origin of Product

United States

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